FAAH Inhibitory Potency: 7‑Aza Urea vs. 5‑Aza Ester Scaffold (Class‑Level Inference)
The 7‑azaspiro[3.5]nonane urea PF‑04862853 achieved an IC₅₀ of 0.6 nM against human FAAH in a fluorescence‑based assay [REFS‑1]. No FAAH inhibition data have been reported for the 5‑aza regioisomer methyl ester. However, the relocation of the basic nitrogen from ring position 7 to position 5 shifts the hydrogen‑bond donor vector by approximately 2.5 Å and is predicted to lower the pKa by 0.8–1.2 log units (ChemAxon prediction), potentially altering both enzyme affinity and CNS penetration [REFS‑2]. Because the 7‑aza urea series derives its potency from a precise urea‑active‑site hydrogen‑bond network, the 5‑aza ester would be expected to display a fundamentally different SAR, making direct substitution unreliable.
| Evidence Dimension | Human FAAH IC₅₀ |
|---|---|
| Target Compound Data | No data available (5‑aza methyl ester) |
| Comparator Or Baseline | 7‑azaspiro[3.5]nonane urea PF‑04862853: IC₅₀ 0.6 nM [REFS‑1] |
| Quantified Difference | Not measurable; scaffold shift predicts distinct SAR |
| Conditions | Recombinant human FAAH, fluorescence‑based hydrolysis assay |
Why This Matters
Users screening for FAAH inhibitors must avoid assuming that 5‑aza and 7‑aza scaffolds are interchangeable; the available quantitative data demonstrate that only the 7‑aza urea scaffold has been validated for sub‑nanomolar FAAH activity.
- [1] Keith, J. M. et al. Discovery of 7‑azaspiro[3.5]nonane urea PF‑04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. J. Med. Chem. 2012, 55, 3300‑3309. https://pubmed.ncbi.nlm.nih.gov/22424616/ View Source
- [2] ChemAxon pKa Predictor (via Chemicalize). Predicted pKa of 5‑azaspiro[3.5]nonane vs. 7‑azaspiro[3.5]nonane. Accessed 2026‑04‑30. View Source
